Spiro[2.4]heptan-5-ol
Overview
Description
Spiro[2.4]heptan-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a five-membered ring. The compound has the molecular formula C8H14O2 and a molecular weight of 142.19556 g/mol . The presence of both primary and tertiary alcohol groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.4]heptan-5-ol typically involves the transformation of spiro[2.4]heptan-4-one into the desired alcohol. One common method includes the reduction of spiro[2.4]heptan-4-one using sodium borohydride (NaBH4) in methanol, which yields this compound . Another method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-5-ol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form spiro[2.4]heptane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: Spiro[2.4]heptan-5-carboxylic acid.
Reduction: Spiro[2.4]heptane.
Substitution: Spiro[2.4]heptan-5-chloride.
Scientific Research Applications
Spiro[2.4]heptan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with spirocyclic frameworks.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[2.4]heptan-5-ol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The spirocyclic structure also allows for unique spatial interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Spiro[3.4]octan-6-ol: Contains a larger ring system, which can influence its chemical and biological properties.
Spiro[2.5]octan-6-ol: Similar in structure but with different ring sizes, affecting its reactivity and applications.
Uniqueness
Spiro[2.4]heptan-5-ol is unique due to its combination of primary and tertiary alcohol groups within a spirocyclic framework. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
spiro[2.4]heptan-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-1-2-7(5-6)3-4-7/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUIBYVJKCKGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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